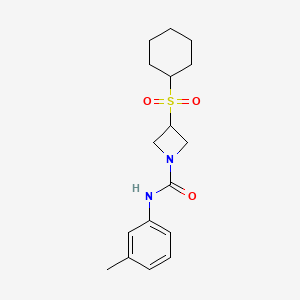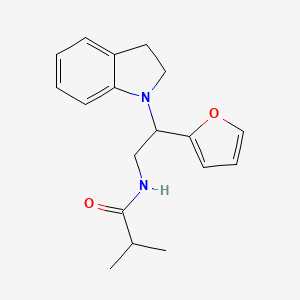
4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C(_5)H(_7)ClO(_4)S(_2). It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonyl chloride group. This compound is notable for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide typically involves the chlorination of 4-Methyl-2,5-dihydro-3-thiophenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Common reagents used in this process include thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfinyl chloride or thiol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Oxidation Reactions: Oxidation can convert the thiophene ring to sulfone derivatives using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Reagents like ammonia (NH(_3)), ethanol (C(_2)H(_5)OH), or sodium thiolate (NaSR) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of sulfonamide-based drugs.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, especially those targeting bacterial and fungal infections.
Material Science: Utilized in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonylation reactions.
Mecanismo De Acción
The mechanism by which 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide exerts its effects involves the sulfonylation of nucleophilic sites in target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino, hydroxyl, and thiol groups. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by modifying active site residues, thereby blocking substrate access.
Proteins: It can modify protein function by sulfonylating specific amino acid residues, affecting protein structure and activity.
Comparación Con Compuestos Similares
4-Methyl-2,5-dihydro-3-thiophenesulfonic acid: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
4-Methyl-2,5-dihydro-3-thiophenesulfonyl fluoride: Contains a sulfonyl fluoride group, which is less reactive than the sulfonyl chloride group but more stable.
4-Methyl-2,5-dihydro-3-thiophenesulfonamide: Features a sulfonamide group, which is less electrophilic compared to the sulfonyl chloride group.
Uniqueness: 4-Methyl-2,5-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
4-methyl-1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRNCWNXPERJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenoxy)-4-(5-chlorothiophen-2-yl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2633088.png)

![8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2633092.png)
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2633094.png)



![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methoxy-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2633102.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2633105.png)

![2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2633108.png)
![N-(3-nitrophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2633109.png)
